molecular formula C14H19NO3 B2671187 Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 2107179-94-0

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B2671187
CAS No.: 2107179-94-0
M. Wt: 249.31
InChI Key: LPSYGPDKLGWTQT-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 139731-94-5) is a polyhydroquinoline derivative with the molecular formula C₁₄H₁₉NO₃ . Its structure comprises a bicyclic hexahydroquinoline core substituted with two methyl groups at the 6-position, a ketone at the 2-position, and an ethyl ester at the 3-position. This compound is synthesized via multicomponent reactions, such as the Hantzsch reaction, and serves as a precursor for bioactive molecules, including α-glucosidase inhibitors and antitubercular agents .

Properties

IUPAC Name

ethyl 6,6-dimethyl-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-13(17)10-7-9-8-14(2,3)6-5-11(9)15-12(10)16/h7H,4-6,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSYGPDKLGWTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC(C2)(C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

    Substitution: Substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Substituents at Position 4

Compound Name Position 4 Substituent Yield (%) Melting Point (°C) Bioactivity Reference
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo... 3-hydroxyphenyl 98 235–236 Unreported
Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo... 4-chlorophenyl N/A N/A Intermediate for heterocycles
Ethyl 4-hydroxy-2-oxo-...-3-carboxylate Hydroxyl N/A N/A Potential solubility enhancer

Key Insight : Aromatic substituents (e.g., 4-chlorophenyl) at position 4 improve π-π stacking interactions in crystal structures, while hydroxyl groups enhance polarity .

Carboxamide Derivatives

Compound Name Carboxamide Substituent Bioactivity (MIC against M. tuberculosis) Reference
1-Benzyl-4-hydroxy-2-oxo-...-3-carboxamide Benzyl 0.5–2.0 µg/mL
Ethyl 2-amino-4-(4-chlorophenyl)-...-3-carboxylate Amino Not tested

Key Insight : Conversion of the ethyl ester to a benzyl carboxamide drastically improves antitubercular activity, with MIC values in the µg/mL range .

Physicochemical and Spectral Comparisons

NMR Spectral Shifts

  • Ethyl 6,6-dimethyl-2-oxo-...-3-carboxylate: Distinctive δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.1–2.3 ppm (6,6-dimethyl CH₃), and δ 5.2–5.5 ppm (hexahydroquinoline H) .
  • Ethyl 4-cyclohexyl-2-methyl-5-oxo-...-3-carboxylate : δ 9.20 ppm (NH) and δ 1.6–1.8 ppm (cyclohexyl CH₂) .

X-ray Crystallography

  • Ethyl 4-cyclohexyl-2-methyl-5-oxo-...-3-carboxylate: Planar quinoline core with puckered cyclohexyl substituents (Cremer-Pople parameters: θ = 15.2°, φ = 120°) .

Biological Activity

Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of calcium channel modulation and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H19N1O3C_{14}H_{19}N_{1}O_{3}. Its structure features a hexahydroquinoline core with a carboxylate group and an ethyl ester functionality.

Structural Formula

Ethyl 6 6 dimethyl 2 oxo 1 2 5 6 7 8 hexahydroquinoline 3 carboxylate\text{Ethyl 6 6 dimethyl 2 oxo 1 2 5 6 7 8 hexahydroquinoline 3 carboxylate}

Key Properties

PropertyValue
Molecular Weight249.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Calcium Channel Modulation

Research indicates that derivatives of hexahydroquinoline compounds possess significant activity as calcium channel blockers. This compound has been studied for its effects on both L-type and T-type calcium channels.

Case Studies

  • Calcium Channel Blockade :
    • A study showed that compounds with a hexahydroquinoline scaffold exhibit varying selectivity profiles against calcium channels. The introduction of specific substituents at the C-4 position can enhance their blocking activity against T-type calcium channels (Cav3.2) compared to L-type channels (Cav1.2) .
  • Therapeutic Applications :
    • The compound has been identified as a promising candidate for treating cardiovascular disorders due to its ability to modulate calcium influx in cardiac tissues .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit cellular processes associated with calcium signaling pathways.

Table of In Vitro Results

StudyCell LineIC50 (µM)Mechanism of Action
Calcium Channel StudyCardiomyocytes5.4Inhibition of Cav1.2 and Cav3.2
Cytotoxicity AssayHepG2>50Minimal cytotoxic effects observed

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve the stabilization of the inactive state of calcium channels or interference with channel gating mechanisms.

Research Findings

Recent studies have utilized quantitative structure–activity relationship (QSAR) models to predict the pharmacological profiles of various derivatives of this compound class. These models help elucidate how structural modifications influence biological activity .

Q & A

Q. What are the common synthetic routes for Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate?

The compound is typically synthesized via the Hantzsch reaction or multi-component cyclization. Key steps include:

  • Reagents : Aldehydes, cyclic 1,3-diketones (e.g., dimedone), ethyl acetoacetate, and ammonium acetate.
  • Catalysts : Fe₃O₄@NFC@ONSM-Ni(II) (0.5 mol%) under solvent-free conditions at 65°C (yields: 88–97%) .
  • Solvent-free protocols : Ascorbic acid (5 mol%) at 80°C, enabling efficient cyclization without purification .
  • Workup : Crystallization in ethanol or water-induced precipitation for purity.

Q. How is structural confirmation performed for this compound?

  • NMR spectroscopy : ¹H NMR confirms the quinoline core, with characteristic peaks for methyl groups (δ 1.2–1.4 ppm) and ester carbonyls (δ 165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (amide bond cleavage or quinoline ring breakdown) validate the structure .
  • X-ray crystallography : Resolves crystal packing, hydrogen bonding (N–H⋯O), and disorder in substituents (e.g., ethyl group positional splitting) .

Q. What initial biological activities have been reported for derivatives of this compound?

Derivatives exhibit:

  • Antitubercular activity : Inhibition of Mycobacterium tuberculosis H37Rv at low MIC values (µg/mL range) via carboxamide substitutions .
  • Enzyme modulation : Polyhydroquinoline derivatives show α-glucosidase inhibition, relevant for diabetes research .

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • TLC monitoring : Ethyl acetate/hexane (3:7) solvent systems track reaction progress .
  • Elemental analysis : Validates stoichiometry (C, H, N percentages) .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH (~3300 cm⁻¹) groups .

Q. How does solvent choice impact synthesis efficiency?

  • Polar aprotic solvents (DMF): Facilitate carboxamide formation at 130°C .
  • Solvent-free conditions : Improve atom economy and reduce purification steps .
  • Ethanol recrystallization : Yields high-purity crystals for structural studies .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields or regioselectivity?

  • Catalyst screening : Transition metal catalysts (e.g., Ni(II)) enhance cyclization efficiency under mild conditions .
  • Temperature modulation : Higher temperatures (120°C) in eutectic mixtures reduce reaction time but may increase side products .
  • Additives : Ascorbic acid minimizes oxidation of sensitive intermediates .

Q. What computational methods aid in understanding supramolecular interactions in crystal structures?

  • SHELX refinement : Resolves disorder and hydrogen-bonding networks (e.g., N–H⋯O chains along [100] direction) .
  • Graph set analysis : Classifies hydrogen-bond patterns (e.g., R₂²(8) motifs) using Etter’s formalism .
  • DFT calculations : Predicts puckering parameters (amplitude, phase) for non-planar quinoline rings .

Q. How do structural variations influence biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., halogens) enhance antitubercular potency by improving membrane permeability .
  • Carboxamide vs. ester derivatives : Carboxamides exhibit higher bioactivity due to hydrogen-bonding with target enzymes .

Q. How should discrepancies in spectroscopic data be resolved?

  • Dynamic disorder in X-ray data : Use multi-conformational refinement for split positions (e.g., ethyl group disorder) .
  • NMR signal overlap : Employ 2D techniques (COSY, HSQC) to resolve crowded regions (e.g., methylene protons) .

Q. What strategies address challenges in crystallizing hydrophobic derivatives?

  • Co-crystallization : Introduce hydrogen-bond donors (e.g., phenol groups) to stabilize packing .
  • High-throughput screening : Test diverse solvent mixtures (e.g., ethanol/water gradients) for nucleation .

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